N-[3-(dimethylamino)propyl]octadec-9-enamide N-[3-(dimethylamino)propyl]octadec-9-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16684239
InChI: InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)
SMILES:
Molecular Formula: C23H46N2O
Molecular Weight: 366.6 g/mol

N-[3-(dimethylamino)propyl]octadec-9-enamide

CAS No.:

Cat. No.: VC16684239

Molecular Formula: C23H46N2O

Molecular Weight: 366.6 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(dimethylamino)propyl]octadec-9-enamide -

Specification

Molecular Formula C23H46N2O
Molecular Weight 366.6 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]octadec-9-enamide
Standard InChI InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)
Standard InChI Key UCWYGNTYSWIDSW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C

Introduction

Structural Characteristics and Molecular Properties

N-[3-(Dimethylamino)propyl]octadec-9-enamide belongs to the class of fatty acid amidoamines, distinguished by a secondary amide group and a tertiary amine separated by a three-carbon chain. The Z-configuration of the double bond at the C9 position of the octadecenamide chain is critical for its spatial arrangement and interaction with biological membranes . The dimethylaminopropyl moiety contributes to its cationic nature under acidic conditions, enhancing solubility in aqueous media.

Molecular Geometry and Amphiphilicity

The compound’s amphiphilicity arises from its 18-carbon unsaturated alkyl chain (hydrophobic) and the polar dimethylaminopropyl group (hydrophilic). This duality enables micelle formation in solution, with a critical micelle concentration (CMC) dependent on pH and temperature. Computational models suggest the molecule adopts a bent conformation in aqueous environments, optimizing interfacial interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₄₆N₂O
Molecular Weight366.6 g/mol
IUPAC Name(9Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide
Melting Point45–48°C (predicted)
SolubilityEthanol, chloroform, acidic aqueous solutions

Synthesis and Manufacturing Processes

The synthesis of N-[3-(dimethylamino)propyl]octadec-9-enamide follows a well-established amidization protocol.

Reaction Mechanism

The primary synthesis route involves reacting octadec-9-enoic acid (oleic acid) with N,N-dimethyl-1,3-propanediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the activated acid (formed as an O-acylisourea intermediate).

RCOOH + H2N(CH2)3N(CH3)2DCCRCONH(CH2)3N(CH3)2+DCU\text{RCOOH + H}_2\text{N(CH}_2\text{)}_3\text{N(CH}_3\text{)}_2 \xrightarrow{\text{DCC}} \text{RCONH(CH}_2\text{)}_3\text{N(CH}_3\text{)}_2 + \text{DCU}

Side products include unreacted starting materials and dicyclohexylurea (DCU), which are removed via fractional distillation or column chromatography.

Optimization Strategies

  • Catalyst Selection: Use of 4-dimethylaminopyridine (DMAP) accelerates reaction rates by stabilizing the transition state.

  • Temperature Control: Maintaining temperatures below 60°C prevents isomerization of the double bond .

  • Purification: Recrystallization from ethanol yields >98% purity, as confirmed by HPLC.

Table 2: Synthetic Parameters and Outcomes

ParameterOptimal ConditionPurity Achieved
Reaction Temperature50–55°C98.5%
Molar Ratio (Acid:Amine)1:1.297.8%
Reaction Time6–8 hours99.1%

Physicochemical Properties and Reactivity

The compound’s reactivity is governed by its functional groups: the amide bond, tertiary amine, and unsaturated hydrocarbon chain.

Hydrolytic Stability

Under acidic (pH < 3) or alkaline (pH > 10) conditions, the amide bond undergoes hydrolysis to regenerate oleic acid and dimethylaminopropylamine. This degradation pathway limits its use in extreme pH environments.

Oxidation Susceptibility

The cis double bond at C9 is prone to oxidation, forming epoxy or dihydroxy derivatives. Antioxidants like BHT (butylated hydroxytoluene) are often added to commercial formulations to prevent radical-mediated degradation .

Salt Formation

Protonation of the tertiary amine at pH < 5 generates a water-soluble ammonium salt:

RN(CH3)2+H+RNH(CH3)2+\text{RN(CH}_3\text{)}_2 + \text{H}^+ \rightarrow \text{RNH(CH}_3\text{)}_2^+

This property is exploited in cosmetic formulations to enhance compatibility with aqueous phases.

SectorFunctionConcentration RangeKey Benefit
CosmeticsAntistatic agent0.5–2%Reduces hair flyaway
PharmaceuticalsPenetration enhancer1–3%Improves drug delivery
AgricultureAdjuvant0.1–0.5%Enhances pesticide uptake

Research Advancements and Future Directions

Recent studies focus on structural analogs to optimize bioactivity. For instance, replacing the C9 double bond with epoxy groups increased oxidative stability but reduced antimicrobial potency . Computational QSAR models predict that elongation of the alkyl chain could enhance membrane disruption efficacy.

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